molecular formula C25H29ClN4OS B11278940 2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone

2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone

Cat. No.: B11278940
M. Wt: 469.0 g/mol
InChI Key: CCRBIZSKZBENKO-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves multiple steps. The process begins with the preparation of the triazole core, followed by the introduction of the chlorophenyl and ethylphenyl groups. The final step involves the attachment of the sulfanyl and piperidinyl groups. Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as flash chromatography and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H29ClN4OS

Molecular Weight

469.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C25H29ClN4OS/c1-4-19-8-14-22(15-9-19)30-24(20-10-12-21(26)13-11-20)27-28-25(30)32-16-23(31)29-17(2)6-5-7-18(29)3/h8-15,17-18H,4-7,16H2,1-3H3

InChI Key

CCRBIZSKZBENKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CCCC3C)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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